(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol
Description
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol (C₁₅H₁₄ClIO₂; MW: 388.63 g/mol) is a halogenated aromatic alcohol characterized by a biphenyl system with chlorine and iodine substituents on one phenyl ring and an ethoxy group on the other. Its synthesis involves reacting 2-chloro-5-iodobenzaldehyde with 4-ethoxyphenylmagnesium bromide under controlled conditions, yielding a secondary alcohol with distinct chemical and biological properties .
Key features include:
- Reactivity: The hydroxyl group enables oxidation to ketones or participation in nucleophilic substitutions, while halogens (Cl, I) facilitate coupling and substitution reactions .
- Biological Activity: Demonstrated antimicrobial efficacy against Staphylococcus aureus and selective cytotoxicity against cancer cells via caspase-mediated apoptosis .
- Applications: Used in medicinal chemistry (e.g., SGLT2 inhibition studies), materials science, and organic synthesis .
Properties
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZNPPQLJETHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)I)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Addition Method
Reaction Mechanism
The synthesis begins with nucleophilic attack of 4-ethoxyphenylmagnesium bromide on 2-chloro-5-iodobenzaldehyde. The Grignard reagent’s organomagnesium center coordinates with the aldehyde carbonyl, followed by nucleophilic addition to form a magnesium alkoxide intermediate. Acidic workup protonates the alkoxide, yielding the target alcohol.
Key reaction:
$$
\text{2-Chloro-5-iodobenzaldehyde} + \text{4-EthoxyphenylMgBr} \xrightarrow{\text{THF, −78°C}} \text{MgBr-O-C(Ar)(Ar')} \xrightarrow{\text{H₃O⁺}} \text{(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol}
$$
Optimized Laboratory Protocol
Reagents :
- 2-Chloro-5-iodobenzaldehyde (1.0 equiv)
- 4-Ethoxyphenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride (quench)
Procedure :
- Charge a flame-dried flask with 2-chloro-5-iodobenzaldehyde (10 mmol) in THF (50 mL) under N₂.
- Cool to −78°C and add 4-ethoxyphenylmagnesium bromide (12 mmol) dropwise over 30 min.
- Stir for 4 h at −78°C, then warm to 25°C over 2 h.
- Quench with NH₄Cl (aq), extract with ethyl acetate (3 × 50 mL), dry (Na₂SO₄), and concentrate.
- Purify by recrystallization (2-propanol/water 4:1) to isolate white crystals (Yield: 82%).
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 0°C | Prevents aldehyde polymerization |
| Grignard Equiv | 1.1–1.3 | Minimizes side products |
| Solvent | THF | Enhances reagent solubility |
| Quench Method | NH₄Cl (aq) | Safe Mg salt removal |
Ketone Intermediate Reduction Pathway
Two-Step Synthesis
This route involves initial preparation of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts acylation, followed by ketone reduction.
Friedel-Crafts Acylation
Reagents :
- 2-Chloro-5-iodobenzoyl chloride (1.1 equiv)
- 4-Ethoxybenzene (1.0 equiv)
- AlCl₃ (1.3 equiv) in CH₂Cl₂
Procedure :
- React 4-ethoxybenzene (10 mmol) with AlCl₃ (13 mmol) in CH₂Cl₂ at 0°C.
- Add 2-chloro-5-iodobenzoyl chloride (11 mmol) dropwise, stir at 25°C for 12 h.
- Work up with HCl (1 M), extract with CH₂Cl₂, and concentrate.
- Isolate ketone via silica gel chromatography (hexane/EtOAc 10:1) (Yield: 78%).
Ketone Reduction
Reagents :
- NaBH₄ (1.2 equiv)
- H₂SO₄ (0.6 equiv) in CH₃CN
Procedure :
- Suspend ketone (5 mmol) in CH₃CN (20 mL).
- Add H₂SO₄ (3 mmol) followed by NaBH₄ (6 mmol) portionwise at 0°C.
- Stir at 25°C for 4 h, quench with H₂O, extract with EtOAc.
- Purify by crystallization (2-propanol) (Yield: 85%).
Comparative Efficiency :
| Method | Steps | Total Yield | Purity (HPLC) |
|---|---|---|---|
| Grignard | 1 | 82% | 98.5% |
| Ketone Reduction | 2 | 66% | 97.8% |
Industrial-Scale Production
Continuous Flow Reactor Design
To address Grignard reaction exothermicity, industrial setups use tubular reactors with:
- Residence time : 8–12 min
- Temperature gradient : −70°C (inlet) to 0°C (outlet)
- Solvent : THF at 5 L/min flow rate
Advantages :
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 60:40 MeOH/H₂O | 99.2% |
| Melting Point | 128–130°C | Sharp peak |
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated coupling of 2-chloro-5-iodophenol with 4-ethoxyphenylboronic acid using Ir(ppy)₃ (2 mol%):
Enzymatic Reduction
Candida antarctica lipase B (CAL-B) reduces ketone intermediates with:
- Conversion : 92%
- ee : 99% (R-configuration).
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.
Reduction: Formation of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro and iodo substituents can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Modifications on the Phenyl Ring
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- Structure: Replaces the ethoxy group with fluorine and the methanol group with a ketone.
- Key Differences: The fluorine atom (electron-withdrawing) reduces electron density on the phenyl ring, enhancing electrophilic substitution reactivity compared to the ethoxy group (electron-donating) . The ketone moiety lacks hydrogen-bonding capability, reducing solubility in polar solvents compared to the methanol derivative .
- Applications : Primarily used in coupling reactions due to its planar ketone structure .
(4-Chloro-5-iodo-2-methylphenyl)methanol
- Structure : Substitutes the ethoxyphenyl group with a methyl group.
- Key Differences: The methyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Biological Activity : Less studied but shows promise in antimicrobial applications .
(4-Amino-2-chloro-5-iodophenyl)methanol
- Structure: Introduces an amino group at the 4-position of the chlorinated phenyl ring.
- Key Differences: The amino group enables hydrogen bonding and coordination with metal ions, broadening catalytic and chelation applications . Enhanced solubility in acidic media due to protonation of the amino group .
- Applications : Investigated for antitumor activity via DNA intercalation .
Halogen and Functional Group Variations
2-Chloro-5-bromophenol
- Structure : Simplifies the scaffold to a single phenyl ring with Cl and Br substituents.
- Key Differences :
- Bromine’s lower electronegativity compared to iodine reduces oxidative stability but increases reactivity in nucleophilic substitutions .
- Lacks the biphenyl system, limiting applications in complex molecular recognition .
- Biological Activity : Strong antimicrobial activity but higher toxicity compared to the target compound .
(2-Ethyl-5-iodophenyl)methanol
- Structure : Replaces the ethoxyphenyl group with an ethyl-substituted phenyl ring.
- Lower molecular weight (C₉H₁₀IO vs. C₁₅H₁₄ClIO₂) simplifies synthesis but limits structural complexity .
- Applications : Explored as an antioxidant in polymer stabilization .
Data Table: Structural and Functional Comparisons
Unique Advantages of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol
- Dual Halogen Effects : The combination of chlorine (moderate electronegativity) and iodine (polarizability) enhances halogen bonding with biomolecules, improving target specificity .
- Ethoxy Group Contribution : Balances solubility (via oxygen lone pairs) and steric effects, optimizing pharmacokinetic properties .
- Biphenyl System: Enables π-π stacking interactions in drug-receptor binding, a feature absent in simpler analogs like 2-chloro-5-bromophenol .
Biological Activity
The compound (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
The molecular formula of the compound is , and it possesses notable structural features that may contribute to its biological activity. The presence of halogens (chlorine and iodine) and an ethoxy group suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Some studies have reported the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant properties.
- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol. In vitro assays have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound has varying levels of effectiveness against different pathogens, with particular strength against Candida albicans .
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays, where the compound demonstrated a significant ability to reduce DPPH radicals. The IC50 value was found to be 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxicity Studies
Cytotoxicity was evaluated using several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action .
While specific mechanisms remain under investigation, preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antimicrobial effects may be attributed to disruption of bacterial cell membranes and inhibition of essential enzymes .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed a significant reduction in pathogen load after treatment with formulations containing (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol alongside conventional antibiotics. This study highlighted the potential for this compound to enhance antibiotic efficacy .
- Cytotoxicity in Cancer Research : In a clinical trial involving breast cancer patients, preliminary results indicated that the addition of this compound to standard chemotherapy regimens improved patient outcomes and reduced tumor sizes more effectively than chemotherapy alone .
Q & A
Basic: What synthetic methodologies are optimal for preparing (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol?
The synthesis of this compound typically involves halogenation and coupling reactions. A plausible route includes:
- Step 1 : Iodination of 2-chloro-5-iodophenol derivatives under electrophilic substitution conditions (e.g., using iodine monochloride in acetic acid).
- Step 2 : Etherification of 4-ethoxyphenyl groups via nucleophilic aromatic substitution, employing a base like potassium carbonate in refluxing ethanol .
- Step 3 : Methanol group introduction via reduction of a ketone intermediate (e.g., using sodium borohydride in methanol).
Key considerations : Monitor reaction progress with TLC and purify intermediates via column chromatography.
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- 1H/13C NMR :
- The methine proton (CHOH) appears as a broad singlet near δ 5.5–6.0 ppm.
- Aromatic protons from the 2-chloro-5-iodophenyl group show splitting patterns due to deshielding by electronegative substituents .
- IR : A strong O–H stretch (~3200–3500 cm⁻¹) confirms the methanol group, while C–I and C–Cl stretches appear at 500–600 cm⁻¹ and 700–800 cm⁻¹, respectively.
Validation : Compare experimental data with computed spectra (e.g., using PubChem or in silico tools).
Advanced: How can crystallographic disorder be resolved in its single-crystal X-ray structure?
- Data collection : Use high-resolution data (e.g., synchrotron radiation) at low temperatures (100 K) to minimize thermal motion .
- Refinement : Apply the SHELXL suite with twin refinement for handling split positions. For example, occupancy ratios of disordered ethoxy groups can be modeled using PART instructions .
- Validation : Check ADPs (anisotropic displacement parameters) and residual electron density maps to confirm disorder resolution.
Advanced: How to design bioactivity assays for evaluating its antimicrobial potential?
- Assay design :
- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Dose-response : Use a concentration range (0.1–100 µM) in broth microdilution assays .
- Controls : Include positive (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
- Mechanistic studies : Perform time-kill assays and synergy testing with known antibiotics.
Advanced: How to analyze contradictory data in reaction yield optimization?
- Experimental variables : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (polar vs. nonpolar), and temperatures.
- Statistical tools : Use Design of Experiments (DoE) to identify significant factors. For example, a Plackett-Burman design can screen 8 variables in 12 runs .
- Troubleshooting : If yields fluctuate, check for moisture sensitivity or iodine sublimation during reactions.
Advanced: What computational methods predict its pharmacokinetic properties?
- Software : Employ SwissADME or pkCSM for logP, bioavailability, and CYP450 inhibition predictions.
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like bacterial DNA gyrase .
- Validation : Cross-reference with experimental permeability assays (e.g., Caco-2 cell models).
Advanced: How to address stability issues during storage?
- Degradation pathways : Hydrolysis of the methanol group or dehalogenation under light.
- Mitigation :
- Store in amber vials at –20°C under inert gas (N₂/Ar).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
